![molecular formula C12H25N3O4 B12317650 2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)

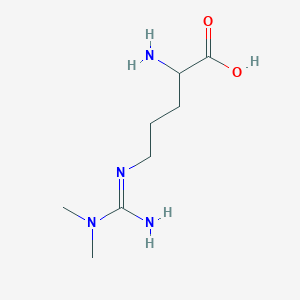

2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La lysinonorleucine est un dipeptide formé par la réticulation des résidus de lysine et d'hydroxylysine dans le collagène et l'élastine. Elle joue un rôle crucial dans l'intégrité structurelle et les propriétés mécaniques des tissus conjonctifs. Ce composé est souvent utilisé comme biomarqueur des dommages protéiques et des événements de réticulation, en particulier dans les études relatives au vieillissement et au stress oxydatif .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La lysinonorleucine peut être synthétisée par la réduction de la déhydro-lysinonorleucine ou de la déhydro-hydroxylysinonorleucine. Ces précurseurs sont généralement formés par la formation d'une base de Schiff entre la lysine ou l'hydroxylysine et des aldéhydes . Le processus de réduction implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium dans des conditions contrôlées pour produire de la lysinonorleucine .

Méthodes de production industrielle

La production industrielle de lysinonorleucine implique l'oxydation enzymatique des résidus de lysine dans le collagène et l'élastine par la lysyl oxydase, suivie de la formation spontanée de liaisons croisées. Ce processus est essentiel pour la stabilisation des fibres de collagène et d'élastine dans divers tissus .

Analyse Des Réactions Chimiques

Types de réactions

La lysinonorleucine subit plusieurs types de réactions chimiques, notamment :

Substitution : La lysinonorleucine peut participer à des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le periodate.

Réduction : Le borohydrure de sodium est fréquemment utilisé comme agent réducteur.

Substitution : Des nucléophiles forts tels que le cyanure ou les thiols peuvent faciliter les réactions de substitution.

Principaux produits formés

Oxydation : Pyridinoline, déoxypyridinoline.

Réduction : Lysinonorleucine.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

La lysinonorleucine a une large gamme d'applications en recherche scientifique :

Chimie : Utilisée comme biomarqueur des événements d'oxydation et de réticulation des protéines.

Biologie : Joue un rôle dans l'étude du vieillissement et du stress oxydatif dans les systèmes biologiques.

Mécanisme d'action

La lysinonorleucine exerce ses effets par la formation de liaisons croisées covalentes entre les résidus de lysine dans le collagène et l'élastine. Ce processus de réticulation est catalysé par la lysyl oxydase, qui oxyde les résidus de lysine pour former des aldéhydes. Ces aldéhydes réagissent ensuite spontanément pour former des liaisons croisées stables, contribuant à la résistance mécanique et à la stabilité des tissus conjonctifs .

Mécanisme D'action

Lysinonorleucine exerts its effects through the formation of covalent cross-links between lysine residues in collagen and elastin. This cross-linking process is catalyzed by lysyl oxidase, which oxidizes the lysine residues to form aldehydes. These aldehydes then spontaneously react to form stable cross-links, contributing to the mechanical strength and stability of connective tissues .

Comparaison Avec Des Composés Similaires

Composés similaires

- Déhydro-lysinonorleucine

- Déhydro-hydroxylysinonorleucine

- Pyridinoline

- Déoxypyridinoline

Unicité

La lysinonorleucine est unique en raison de son rôle de liaison croisée bifonctionnelle dans le collagène et l'élastine. Contrairement aux autres liaisons croisées, telles que la pyridinoline et la déoxypyridinoline, la lysinonorleucine est formée par la réduction d'intermédiaires de la base de Schiff, ce qui en fait un biomarqueur précieux pour l'étude des dommages protéiques et des événements de réticulation .

Propriétés

IUPAC Name |

2-amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBTMZBXLEVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid](/img/structure/B12317567.png)

![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12317570.png)

![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)

![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)

![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)